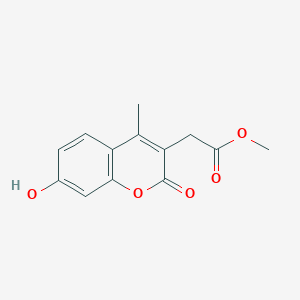

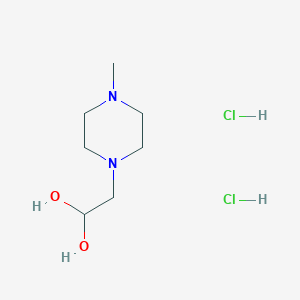

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” is a natural coumarin derivative . It is synthesized for use in bacterial enzyme detection as a switchable fluorescent substrate .

Synthesis Analysis

The synthesis of this compound involves the Pechmann reaction between resorcinol and ethyl acetoacetate, forming 7-hydroxy-4-methyl-2H-chromen-2-one . This is then reacted with an excess of epichlorohydrin in the presence of K2CO3 under reflux to prepare 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one .Molecular Structure Analysis

The molecular structure of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate” can be analyzed using various techniques such as HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 spectra .Applications De Recherche Scientifique

Anticoagulant Activity

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate belongs to the coumarin family, which includes compounds with anticoagulant properties. Coumarins have been used as anticoagulants due to their ability to inhibit vitamin K epoxide reductase, an enzyme involved in blood clotting. Notably, warfarin and dicoumarol are synthetic coumarins widely used as anticoagulant medications .

Anti-HIV Activity

Researchers have explored coumarins, including derivatives of Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate, for their anti-HIV potential. These compounds may interfere with viral replication or entry mechanisms .

Anticancer Properties

Various synthetic coumarins have been screened for anticancer activity. Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate derivatives have shown promise in inhibiting cancer cell proliferation and metastasis. Further studies are ongoing to understand their mechanisms of action .

Fluorescent Dyes

Coumarins are also used as fluorescent dyes. For instance, N-arylsulfonated coumarin derivatives find applications in textiles and other materials due to their fluorescence properties .

Mechanical and Optical Properties

In materials science, Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate has been incorporated into polyvinyl alcohol/oxidized maize starch blend films. These films exhibit interesting mechanical, optical, and antioxidant properties .

Other Potential Applications

Beyond the mentioned fields, coumarins have been investigated for their anti-microbial, anti-inflammatory, anti-asthmatic, and anti-viral activities. Additionally, they may play a role in DNA gyrase inhibition and as antioxidants .

Mécanisme D'action

Target of Action

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate is a natural coumarin derivative Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It is known to be used in the synthesis of switchable fluorescent substrates for bacterial enzyme detection . This suggests that it may interact with certain bacterial enzymes, altering their activity and resulting in a detectable change in fluorescence.

Biochemical Pathways

Coumarin derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

As a coumarin derivative, it may share some of the known effects of coumarins, which include anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Propriétés

IUPAC Name |

methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVNWNKFVYXEHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Amino-3-[(3-methylphenyl)methylcarbamoyl]-1,2-thiazole-5-carboxylic acid](/img/structure/B2421048.png)

![2-Chloro-N-[1-[4-(hydroxymethyl)piperidin-1-yl]-4-methyl-1-oxopentan-2-yl]propanamide](/img/structure/B2421049.png)

![2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2421051.png)

![2,3,5,6-tetramethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2421052.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2421054.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2421055.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2421056.png)

![N-({[(5-methyl-3-isoxazolyl)amino]carbonyl}oxy)propanimidoyl chloride](/img/structure/B2421057.png)

![2-Chloro-5-({[(3-isopropoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B2421061.png)

![(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2421063.png)